molecular formula C18H20ClN3O2S2 B2958835 N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide CAS No. 681223-13-2

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide

Cat. No.: B2958835
CAS No.: 681223-13-2
M. Wt: 409.95
InChI Key: CLXXRPPZLOWLHZ-UHFFFAOYSA-N
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Description

N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide (CAS: 954017-49-3) is a thiazole-based acetamide derivative with a molecular formula of C₁₇H₁₈ClN₃O₂S₂ and a molecular weight of 410.0 g/mol . Its structure features:

  • A 4-(4-chlorophenyl)thiazole core, providing aromatic and hydrophobic interactions.
  • A thioether linkage (-S-) connecting the thiazole ring to an acetamide moiety.

This compound is part of a broader class of thiazole-acetamide hybrids investigated for diverse biological activities, including enzyme inhibition and antimicrobial properties.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S2/c19-14-6-4-13(5-7-14)15-10-26-18(20-15)21-16(23)11-25-12-17(24)22-8-2-1-3-9-22/h4-7,10H,1-3,8-9,11-12H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXXRPPZLOWLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

1. Structure and Synthesis

The compound features a thiazole ring, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions, starting with the formation of the thiazole moiety followed by the introduction of the piperidinyl and acetamide functionalities. The structure can be represented as follows:

N 4 4 chlorophenyl thiazol 2 yl 2 2 oxo 2 piperidin 1 yl ethyl thio acetamide\text{N 4 4 chlorophenyl thiazol 2 yl 2 2 oxo 2 piperidin 1 yl ethyl thio acetamide}

2.1 Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds often falls within low micromolar ranges, indicating potent activity.

CompoundMIC (μg/mL)Target Pathogen
10.25Staphylococcus aureus
20.30Escherichia coli

2.2 Anticancer Activity

Thiazole compounds are also recognized for their anticancer properties. Research indicates that this compound may inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

A notable study reported that similar thiazole derivatives exhibited IC50 values less than those of standard chemotherapeutic agents like doxorubicin:

CompoundIC50 (μM)Cell Line
A10HeLa
B5MCF7

2.3 Antioxidant Activity

Thiazole derivatives have also been evaluated for their antioxidant potential. The ability to scavenge free radicals significantly contributes to their therapeutic efficacy in preventing oxidative stress-related diseases.

3. Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is closely linked to their structural features. Key observations include:

  • Chlorophenyl Substitution : The presence of a chlorophenyl group enhances both antimicrobial and anticancer activities.
  • Piperidine Moiety : The piperidine ring contributes to improved solubility and bioavailability, which are critical for in vivo efficacy.

4. Case Studies

Several case studies highlight the therapeutic potential of thiazole derivatives:

  • Antimicrobial Efficacy : A study involving a series of thiazole derivatives demonstrated that modifications at the phenyl ring significantly affected antimicrobial potency, with certain substitutions leading to enhanced activity against resistant strains.
  • Cancer Treatment : Research on thiazole-based compounds showed promising results in inhibiting tumor growth in xenograft models, suggesting their potential as lead compounds in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogous thiazole-acetamide derivatives, highlighting key differences in substituents, physicochemical properties, and reported applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Structural Differences Potential Applications Reference
Target Compound : N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide 4-Cl-phenyl, piperidin-1-yl 410.0 N/A Reference compound Enzyme inhibition, antimicrobial
Compound 14 : 2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide 4-Cl-phenyl, piperazine, p-tolyl 426.96 282–283 Piperazine instead of piperidine; p-tolyl substituent MMP inhibition (anti-inflammatory)
Compound 11e : N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide 4-Cl-phenyl, quinoxaline-triazole N/A N/A Triazole-quinoxaline hybrid Antimicrobial (green synthesis focus)
Compound 8a : 2-((4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide 4-Cl-phenyl, pyrimidinone, nitrobenzothiazole N/A 252–254 Pyrimidinone-nitrobenzothiazole hybrid Anticancer (VEGFR-2 inhibition)
Compound 9a : N-(4-(4-Chlorothiophen-2-yl)thiazol-2-yl)-2-(N-(4-phenyl-1H-pyrrol-2-yl)sulfamoyl)acetamide 4-Cl-thiophene, sulfamoyl-pyrrole 487.54 135–137 Sulfamoyl-pyrrole substituent Antimicrobial
2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide Thiophene, pyrrolidin-1-yl N/A N/A Pyrrolidine (5-membered ring) vs. piperidine Not specified

Key Observations :

Substitution with a pyrrolidine ring () reduces steric bulk and alters lipophilicity, which may influence blood-brain barrier penetration .

Aromatic Substituents: The 4-chlorophenyl group is conserved in Compounds 14, 8a, and 9a, suggesting its role in target binding. Thiophene (Compound 9a) or quinoxaline-triazole (Compound 11e) substituents introduce π-π stacking or metal-coordination capabilities, expanding biological targeting .

Biological Activity Trends :

  • Piperazine-containing derivatives (e.g., Compound 14) are linked to matrix metalloproteinase (MMP) inhibition , critical in inflammation and cancer .
  • Nitrobenzothiazole hybrids (Compound 8a) show promise in angiogenesis inhibition via VEGFR-2 targeting .

Synthetic Yields :

  • Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl ) generally exhibit moderate-to-high yields (72–86%), as seen in and .

Contradictions and Limitations :

  • Lack of Direct Bioactivity Data : While the target compound’s structural analogs (e.g., Compound 14) have reported enzyme inhibition, direct biological data for the piperidine-containing derivative remains unverified in the provided evidence.
  • Thermal Stability : Melting points for piperidine-based compounds are inconsistently reported, limiting comparative stability assessments.

Q & A

Q. What are the established synthetic methodologies for N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide?

Advanced Question Q. How can reaction parameters such as solvent choice and catalyst influence the yield and purity in multi-step synthesis of this compound?

Methodological Answer
The synthesis typically involves condensation reactions between thiazole precursors and acetamide derivatives. For instance, outlines a protocol where 2-chloro-N-(4-(diphenylamino)thiazol-2-yl)acetamide reacts with an amine component under reflux with triethylamine (Et₃N) as a catalyst . Key steps include:

  • Thiazole ring formation via cyclization of thiourea derivatives (e.g., using 2-amino-4-(4-chlorophenyl)thiazole as a precursor) .
  • Acetamide coupling through nucleophilic substitution or thioether linkage, as seen in , where methyl glycinate derivatives are coupled to thiazole intermediates .

For optimization :

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics by stabilizing intermediates, whereas ethanol or toluene may improve regioselectivity in sterically hindered systems .
  • Catalyst screening : Et₃N is effective for deprotonation, but stronger bases like DBU may improve yields in systems with bulky substituents.
  • Purification : Recrystallization from ethanol/acetone-water mixtures removes unreacted starting materials, as demonstrated in .

Basic Question

Q. What spectroscopic techniques are used for structural characterization of this compound?

Advanced Question Q. How can discrepancies in NMR or mass spectrometry data be resolved during structural validation?

Methodological Answer
Core techniques :

  • ¹H/¹³C NMR : Assigns protons and carbons in the thiazole ring (e.g., thiazole C-2 proton at δ 7.8–8.2 ppm) and acetamide carbonyl (δ 165–170 ppm) .
  • IR spectroscopy : Confirms thioamide (C=S stretch at ~1200 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₆H₁₅ClN₄O₂S₂: calc. 425.02, obs. 425.05) .

For discrepancies :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions (e.g., 4-chlorophenyl vs. piperidinyl protons) .
  • Isotopic labeling : Traces unexpected byproducts (e.g., chlorine isotopic patterns in MS/MS fragmentation) .

Basic Question

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Advanced Question Q. How can researchers design mechanistic studies to elucidate its mode of action?

Methodological Answer
Standard assays :

  • Antimicrobial activity : Disk diffusion/MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Q. Mechanistic approaches :

  • Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based substrates .
  • Gene expression profiling : RNA-seq or qPCR to identify pathways affected by treatment (e.g., apoptosis markers like Caspase-3) .

Basic Question

Q. What are common impurities or byproducts formed during synthesis?

Advanced Question Q. What strategies can isolate and characterize these impurities?

Methodological Answer
Common impurities :

  • Unreacted starting materials : Residual 4-chlorophenylthiazole or piperidinyl intermediates.
  • Oxidation byproducts : Sulfoxide derivatives from thioether oxidation .

Q. Isolation/characterization :

  • TLC/HPLC monitoring : Use silica gel TLC (CH₂Cl₂:MeOH 9:1) or reverse-phase HPLC (C18 column) to track byproducts .
  • Preparative chromatography : Isolate impurities for NMR/HRMS analysis .

Basic Question

Q. How can structural modifications enhance solubility without compromising bioactivity?

Advanced Question Q. What computational tools predict solubility-structure relationships for derivatives?

Methodological Answer
Modification strategies :

  • Polar substituents : Introduce hydroxyl or amine groups to the piperidinyl moiety .
  • Prodrug design : Convert acetamide to ester prodrugs (e.g., ethyl ester) for improved aqueous solubility .

Q. Computational tools :

  • LogP prediction (Molinspiration) : Estimates lipophilicity to balance solubility and membrane permeability .
  • Molecular dynamics (MD) : Simulates solvation free energy in water/octanol systems .

Basic Question

Q. What is the role of the thiazole ring in the compound’s bioactivity?

Advanced Question Q. How can structure-activity relationship (SAR) studies identify critical substituents for activity?

Methodological Answer
Thiazole’s role :

  • Electron-deficient core : Enhances π-π stacking with biological targets (e.g., enzyme active sites) .
  • Hydrogen bonding : The thiazole nitrogen interacts with key residues (e.g., in kinase ATP-binding pockets) .

Q. SAR approaches :

  • Analog synthesis : Replace 4-chlorophenyl with electron-withdrawing (NO₂) or donating (OCH₃) groups .
  • Bioisosteric replacement : Substitute thiazole with oxazole or imidazole to assess activity retention .

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